17-Isoaldosterone

Description

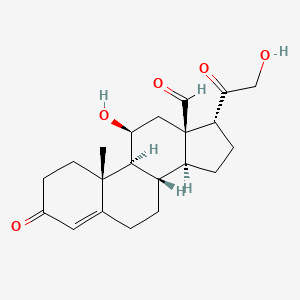

17-Isoaldosterone is a structural isomer of aldosterone, a critical mineralocorticoid hormone involved in electrolyte balance and blood pressure regulation. The term "17-iso" denotes the stereochemical inversion at the C17 position of the steroid nucleus (Figure 1). This minor structural alteration significantly impacts its biochemical behavior, including metabolism, receptor affinity, and biological activity.

Propriétés

Numéro CAS |

13479-36-2 |

|---|---|

Formule moléculaire |

C21H28O5 |

Poids moléculaire |

360.45 |

Nom IUPAC |

(8S,9S,10R,11S,13R,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16-,17-,19+,20-,21+/m0/s1 |

Clé InChI |

PQSUYGKTWSAVDQ-CWZKNBAESA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Metabolic Differences

17-Isoaldosterone’s key distinction lies in its C17 configuration, which prevents A-ring reduction (a metabolic step catalyzed by 5α/β-reductases). This contrasts with aldosterone, which undergoes rapid hepatic reduction to form tetrahydroaldosterone (THAldo), its major metabolite. A seminal 1967 study compared their metabolism in humans (Table 1) :

| Parameter | Aldosterone (IV) | Aldosterone (Oral) | 17-Isoaldosterone (IV) | 17-Isoaldosterone (Oral) |

|---|---|---|---|---|

| % Dose as parent compound* | 7.3 ± 0.4 | 5.4 ± 0.5 | 35 ± 3 | 53 ± 4 |

| % Dose as THAldo/analogue | 35 ± 5 | 39 ± 4 | <5 | <5 |

| Neutral extract radioactivity | 0.21 ± 0.04 | 0.017 ± 0.003 | 0.20 ± 0.02 | 0.38 ± 0.18 |

*Recovered from urine after 48 hours. THAldo = tetrahydroaldosterone.

Key findings:

- Slower hepatic clearance : 17-Isoaldosterone resists A-ring reduction, leading to higher urinary recovery of the parent compound.

- Conjugation pathway : 17-Isoaldosterone primarily forms acid-labile conjugates (e.g., 18-glucuronide) instead of glucuronidated metabolites like THAldo.

Comparison with Other Isomeric Steroids

Isomeric steroids, such as hydroxyprogesterone (OHP) derivatives (e.g., 11α-OHP, 16α-OHP), demonstrate similar structure-activity relationships (Table 2) :

| Compound | Key Structural Feature | Biological Impact |

|---|---|---|

| 11α-OHP | 11α-hydroxyl group | Reduced progesterone receptor affinity; inactive as a progestin. |

| 16α-OHP | 16α-hydroxyl group | Alters metabolism; associated with estrogenic activity in pregnancy. |

| 17-Isoaldosterone | C17 stereochemical inversion | Blocks A-ring reduction, abolishes MR activation, and shifts conjugation pathways. |

These examples underscore how minor structural changes, particularly hydroxylation or stereochemical shifts, profoundly alter steroid function.

Pharmacokinetic Implications

The resistance of 17-isoaldosterone to hepatic reduction extends its half-life compared to aldosterone. However, its lack of MR activation limits therapeutic utility. By contrast, synthetic MR agonists (e.g., fludrocortisone) retain the C17 configuration of aldosterone and exhibit prolonged activity due to chemical stabilization rather than metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.